



Application of Metronidazole in a 3D Skin Equivalent Model of Rosacea

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Compound of Interest		
Compound Name:	Rozex	
Cat. No.:	B11930544	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rosacea is a chronic inflammatory skin condition characterized by erythema, papules, pustules, and telangiectasia. While the exact pathophysiology is not fully elucidated, dysregulation of the innate immune system, neurovascular reactivity, and microbial factors are thought to play significant roles. Metronidazole is a cornerstone therapy for rosacea, primarily due to its anti-inflammatory and antimicrobial properties.[1][2] Its efficacy is attributed to the modulation of neutrophilic activity and the inhibition of reactive oxygen species (ROS).[1][3] Three-dimensional (3D) skin equivalents, such as reconstructed human epidermis (RHE) and full-thickness human skin equivalents (HSE), offer a valuable in vitro platform for studying the pathophysiology of skin diseases and for the preclinical evaluation of therapeutic agents in a setting that closely mimics human skin.[4][5]

This document provides a detailed protocol for establishing a rosacea-like inflammatory phenotype in a 3D skin equivalent model and for assessing the therapeutic effects of metronidazole.

Experimental Protocols

1. Construction of a 3D Human Skin Equivalent Model with a Rosacea-Like Phenotype

Methodological & Application





This protocol is based on commercially available full-thickness human skin equivalent models, which consist of a dermal layer populated with fibroblasts and an overlying stratified, differentiated epidermis.

Materials:

- Commercially available full-thickness human skin equivalent (HSE) kits (e.g., EpiDermFT™)
- Keratinocytes and fibroblasts
- Culture medium, growth factors, and supplements
- Rosacea-inducing inflammatory cocktail (e.g., LL-37, cathelicidin, substance P, and UV irradiation)
- Phosphate-buffered saline (PBS)
- 6-well and 24-well culture plates

Protocol:

- Culture and expand human epidermal keratinocytes and dermal fibroblasts according to the manufacturer's instructions.
- Prepare the dermal equivalent by seeding fibroblasts into a collagen matrix in a 6-well culture insert.
- Culture the dermal equivalent for 5-7 days until fibroblasts have contracted the collagen gel.
- Seed keratinocytes onto the surface of the dermal equivalent.
- Culture the model at the air-liquid interface for 10-14 days to allow for full epidermal differentiation and stratification.
- To induce a rosacea-like phenotype, treat the HSE models with a cocktail of inflammatory mediators known to be involved in rosacea pathogenesis. This may include LL-37 peptide,



substance P, and exposure to a sub-erythemal dose of UVB radiation.

- Culture the inflamed models for an additional 24-48 hours to allow for the development of a stable inflammatory phenotype, characterized by increased expression of inflammatory markers.
- 2. Application of Metronidazole to the 3D Rosacea Model
- Materials:
 - Metronidazole (0.75% and 1.0% cream or gel formulations)
 - Vehicle control (placebo cream or gel)
 - Positive control (e.g., a known anti-inflammatory agent like a topical corticosteroid)
 - Sterile application tools (e.g., positive displacement pipette or spatula)
- Protocol:
 - Divide the inflamed HSE models into treatment groups:
 - Untreated control
 - Vehicle control
 - Metronidazole 0.75%
 - Metronidazole 1.0%
 - Positive control
 - Apply a standardized dose (e.g., 10 mg/cm²) of the respective formulations to the surface of the HSE models.[6]
 - Ensure even distribution of the formulation across the tissue surface.
 - Incubate the treated models for a defined period (e.g., 24, 48, and 72 hours).



- At each time point, collect the culture medium for cytokine analysis and harvest the tissue for histological and gene expression analysis.
- 3. Assessment of Metronidazole Efficacy
- 3.1. Histological Analysis:
 - Fix tissue samples in 10% neutral buffered formalin.
 - Embed in paraffin and section.
 - Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology, epidermal thickness, and inflammatory cell infiltration.
 - Perform immunohistochemical staining for key inflammatory markers such as cathelicidin (LL-37), Toll-like receptor 2 (TLR2), and matrix metalloproteinases (MMPs).
- 3.2. Cytokine Analysis:
 - Analyze the collected culture medium for the presence of pro-inflammatory cytokines and chemokines using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
 - Key analytes to measure include Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).
- 3.3. Gene Expression Analysis:
 - Isolate RNA from the harvested tissue samples.
 - Perform quantitative real-time polymerase chain reaction (qRT-PCR) to analyze the expression of genes involved in inflammation and the skin barrier.
 - Target genes may include those for IL-6, IL-8, TNF-α, TLR2, and skin barrier proteins like loricrin and filaggrin.
- 3.4. Measurement of Reactive Oxygen Species (ROS):



 Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels in tissue homogenates or through live-cell imaging of the epidermal layer.

Data Presentation

Table 1: Effect of Metronidazole on Pro-inflammatory Cytokine Secretion in a 3D Rosacea Skin Model (pg/mL)

Treatment Group	IL-6	IL-8	TNF-α
Untreated Control	150 ± 25	300 ± 40	50 ± 10
Vehicle Control	850 ± 90	1500 ± 120	250 ± 30
Metronidazole 0.75%	450 ± 50	800 ± 70	120 ± 15
Metronidazole 1.0%	300 ± 35	650 ± 60	90 ± 12
Positive Control	200 ± 30	400 ± 50	60 ± 8

Table 2: Effect of Metronidazole on Inflammatory Gene Expression (Fold Change vs. Untreated Control)

Treatment Group	IL-6 Gene	IL-8 Gene	TNF-α Gene	TLR2 Gene
Vehicle Control	8.2 ± 1.1	10.5 ± 1.5	6.8 ± 0.9	5.1 ± 0.7
Metronidazole 0.75%	3.5 ± 0.5	4.8 ± 0.6	2.9 ± 0.4	2.3 ± 0.3
Metronidazole 1.0%	2.1 ± 0.3	3.2 ± 0.4	1.8 ± 0.2	1.5 ± 0.2
Positive Control	1.5 ± 0.2	2.1 ± 0.3	1.2 ± 0.1	1.1 ± 0.1

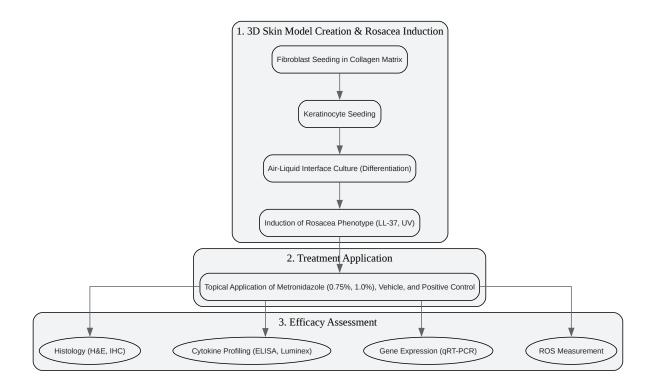
Table 3: Effect of Metronidazole on Intracellular Reactive Oxygen Species (ROS) Levels (Relative Fluorescence Units)



Treatment Group	ROS Level
Untreated Control	100 ± 12
Vehicle Control	450 ± 55
Metronidazole 0.75%	220 ± 30
Metronidazole 1.0%	180 ± 25
Positive Control	130 ± 18

Mandatory Visualization

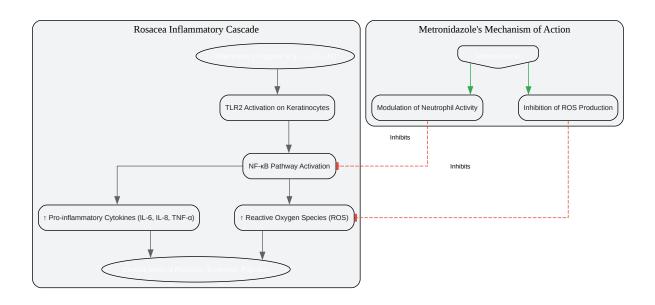




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Caption: Experimental workflow for assessing metronidazole in a 3D rosacea model.





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Caption: Proposed mechanism of action of metronidazole in rosacea inflammation.

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